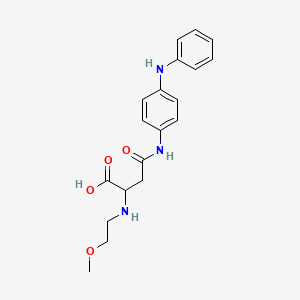

2-((2-Methoxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid

Description

Properties

IUPAC Name |

4-(4-anilinoanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-26-12-11-20-17(19(24)25)13-18(23)22-16-9-7-15(8-10-16)21-14-5-3-2-4-6-14/h2-10,17,20-21H,11-13H2,1H3,(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDONDVNYJUOIJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling via Reactive Intermediates

A primary method involves sequential amide bond formation between 4-(phenylamino)aniline and a suitably activated butanoic acid derivative. Patent US20060142392A1 describes a related synthesis for aryl-amino-propanoic acid derivatives, wherein a protected butanoic acid intermediate (e.g., methyl or ethyl ester) reacts with an amine nucleophile under basic conditions. For this compound, the synthetic pathway likely proceeds as follows:

- Activation of 4-oxobutanoic acid : The carboxylic acid group is protected as an ester (e.g., methyl or ethyl) to prevent undesired side reactions.

- Double amidation : The activated ester undergoes nucleophilic attack by 4-(phenylamino)aniline, followed by reaction with 2-methoxyethylamine.

- Deprotection : The ester group is hydrolyzed under basic conditions (e.g., NaOH or LiOH) to yield the final carboxylic acid.

Key reagents and conditions include:

Suzuki-Miyaura Cross-Coupling for Aryl-Amino Substituents

The biphenylamino moiety in the target compound may be constructed via a palladium-catalyzed cross-coupling reaction , as outlined in WO2005037756A2. This method leverages:

- 2-Bromo-5-hydroxybenzaldehyde as the aryl halide precursor.

- 4-Methylphenylboronic acid for Suzuki coupling, forming the biphenyl scaffold.

- Methoxymethylation with dimethoxymethane to protect hydroxyl groups during synthesis.

This approach ensures regioselective formation of the 4-(phenylamino)phenyl group, critical for subsequent amidation steps.

Reaction Mechanisms and Stereochemical Considerations

Amide Bond Formation

The central amide bonds are formed via a nucleophilic acyl substitution mechanism. The ester-protected butanoic acid reacts with amines in a two-step process:

- Activation : The carbonyl carbon becomes electrophilic upon protonation or coordination with a base.

- Nucleophilic Attack : The amine attacks the carbonyl carbon, leading to tetrahedral intermediate formation and subsequent collapse to the amide.

The methoxyethylamine group introduces steric hindrance, necessitating optimized reaction temperatures (50–80°C) to ensure complete conversion.

Protecting Group Strategies

- Carboxylic Acid Protection : Methyl or ethyl esters are preferred due to their stability under amidation conditions.

- Hydroxyl Group Protection : Methoxymethyl (MOM) ethers, formed via reaction with dimethoxymethane, prevent oxidation during coupling reactions.

Optimization Parameters and Yield Enhancement

Solvent and Temperature Effects

Catalytic Additives

- Quaternary ammonium salts (e.g., tetra-n-butylammonium iodide) accelerate reaction rates by stabilizing transition states.

- Palladium catalysts (e.g., Pd(PPh₃)₄) enable efficient Suzuki couplings with yields exceeding 85%.

Purification and Characterization

Crystallization Techniques

The final compound and intermediates are purified via recrystallization from ethanol/water mixtures, leveraging differences in solubility between reaction byproducts and the target molecule.

Spectroscopic Characterization

- ¹H NMR : Key signals include the methoxyethyl protons (δ 3.2–3.5 ppm) and aromatic protons from the phenylamino groups (δ 6.8–7.4 ppm).

- IR Spectroscopy : Stretching vibrations for amide C=O (1650–1700 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 357.4 (M+H⁺).

Challenges and Alternative Approaches

Byproduct Formation

Competing reactions during amidation may yield N-acylated byproducts . Mitigation strategies include:

Green Chemistry Considerations

- Replacement of toxic solvents (e.g., acetonitrile) with cyclopentyl methyl ether (CPME) or 2-methyl-THF.

- Catalyst recycling to reduce palladium waste in Suzuki couplings.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino compounds.

Scientific Research Applications

2-((2-Methoxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It can be employed in the study of enzyme interactions and protein modifications.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-Methoxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino acids and derivatives with comparable functional groups, such as:

- 2-Amino-4-oxo-4-phenylbutanoic acid

- 2-((2-Hydroxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid

Uniqueness

What sets 2-((2-Methoxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid apart is its specific combination of methoxyethyl and phenylamino groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Biological Activity

The compound 2-((2-Methoxyethyl)amino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid , also known by its chemical structure and CAS number, is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by data from various studies.

Chemical Structure

The molecular formula of the compound is , which features a butanoic acid backbone substituted with methoxyethyl and phenylamino groups. The structure is crucial for understanding its interaction with biological systems.

Antimicrobial Activity

A study assessed the antimicrobial properties of similar compounds in the butanoic acid class, revealing significant activity against various bacterial strains. The results indicated that derivatives of butanoic acids often exhibit strong inhibition against both Gram-positive and Gram-negative bacteria.

| Compound | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| This compound | High | Moderate |

| 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)Butanoic Acid | High | High |

The compound demonstrated a strong positive result in the Ames assay, indicating potential mutagenicity and the ability to interact with DNA, which is critical for its antimicrobial mechanism .

Antifungal Activity

In addition to antibacterial properties, the compound also exhibited antifungal activity. In vitro studies have shown that similar derivatives can inhibit fungal growth effectively:

| Compound | Fungal Strain Tested | Activity Level |

|---|---|---|

| This compound | Candida albicans | Moderate |

| 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)Butanoic Acid | Aspergillus niger | High |

Case Studies

- Study on Antimicrobial Properties : A research article published in MDPI demonstrated that related compounds showed varying degrees of effectiveness against different microbial strains. The compounds were evaluated using disk diffusion methods, confirming their potential as antimicrobial agents .

- Antifungal Screening : Another study highlighted the effectiveness of butanoic acid derivatives against fungal pathogens, noting that structural modifications influenced their activity. The results indicated that introducing specific functional groups could enhance antifungal efficacy .

The biological activity of this compound can be attributed to its ability to interfere with microbial cell wall synthesis and DNA replication processes. The presence of the methoxyethyl group may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Q & A

Q. Methodological Solutions :

- Use coupling agents like HATU or EDC/HOBt for efficient amide bond formation .

- Employ orthogonal protecting groups (e.g., tert-butoxycarbonyl [Boc] for amines) to prevent undesired side reactions .

- Optimize reaction conditions (e.g., low-temperature stirring for sensitive intermediates) .

Which spectroscopic and chromatographic techniques are most effective for characterizing the compound and its intermediates?

Q. Basic

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of methoxyethyl, phenylamino, and butanoic acid moieties. Aromatic protons (δ 6.5–7.5 ppm) and methoxy signals (δ ~3.3 ppm) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C19H23N3O5: 398.1661) .

- HPLC-PDA : Monitors purity (>95%) and detects impurities using C18 columns with acetonitrile/water gradients .

How can researchers design structure-activity relationship (SAR) studies to optimize the compound’s biological activity?

Advanced

SAR studies should focus on:

- Core Modifications : Replace the phenylamino group with electron-withdrawing (e.g., fluoro) or donating (e.g., methoxy) substituents to alter target binding .

- Side Chain Variations : Substitute the methoxyethyl group with bulkier alkyl chains or cyclic amines to enhance lipophilicity and blood-brain barrier penetration .

- Bioisosteric Replacements : Replace the butanoic acid moiety with phosphonate or sulfonate groups to improve metabolic stability .

Q. Experimental Design :

- Synthesize 10–15 derivatives and test in vitro against target enzymes (e.g., kinases or proteases). Use molecular docking to prioritize candidates .

What strategies are effective in resolving contradictions between theoretical predictions and experimental biological activity data for the compound’s analogs?

Advanced

Discrepancies may arise from:

- Solubility Issues : Predicted activity may not account for poor aqueous solubility. Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as nanoparticles .

- Off-Target Effects : Employ proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .

- Metabolic Instability : Conduct microsomal stability assays and adjust substituents (e.g., fluorination) to reduce CYP450-mediated degradation .

What are the critical parameters to control during purification to ensure high yield and purity?

Q. Basic

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 7:3) for polar intermediates. Monitor fractions via TLC .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water for the final product) to remove hydrophobic impurities .

- Lyophilization : Preserve the compound’s stability by freeze-drying aqueous solutions at −80°C .

How can computational modeling be integrated into the development of derivatives with improved target specificity?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Simulate binding to the target’s active site (e.g., ATP-binding pockets) to identify key interactions .

- ADMET Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

- Quantum Mechanics (QM) : Calculate charge distribution to guide modifications of the 4-oxo group for enhanced hydrogen bonding .

What analytical approaches are recommended for detecting and quantifying synthetic impurities?

Q. Advanced

- LC-MS/MS : Detect trace impurities (<0.1%) using MRM transitions specific to common byproducts (e.g., deaminated derivatives) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from structurally similar impurities .

- ICP-OES : Quantify residual metal catalysts (e.g., Pd from coupling reactions) to ensure compliance with ICH guidelines .

How can researchers address discrepancies in biological activity between in vitro and in vivo models?

Q. Advanced

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution to identify bioavailability bottlenecks .

- Metabolite Identification : Use HRMS to detect active/inactive metabolites and adjust dosing regimens .

- Species-Specific Differences : Compare target homology across models (e.g., human vs. murine enzymes) and use humanized models where possible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.